molecular formula C25H19Br2ClN4O2 B2891315 eIF4A3-IN-2

eIF4A3-IN-2

Cat. No.: B2891315
M. Wt: 602.7 g/mol
InChI Key: WKKAVTNXNVPCCN-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

eIF4A3-IN-2 is a highly selective and noncompetitive inhibitor of the eukaryotic initiation factor 4A-3 (eIF4A3). This compound has an inhibitory concentration (IC50) of 110 nanomolar. eIF4A3 is a member of the DEAD-box protein family, which plays a crucial role in RNA metabolism, including processes such as mRNA splicing and nonsense-mediated mRNA decay.

Scientific Research Applications

eIF4A3-IN-2 has a wide range of applications in scientific research:

Mechanism of Action

EIF4A3-IN-2 acts as an inhibitor of EIF4A3 . EIF4A3 is known to regulate RNA polymerase I and II-associated post-transcriptional events . High expression of EIF4A3 is usually associated with disease progression and poor prognosis in various cancer types . The inhibition of EIF4A3 by this compound could potentially disrupt these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as halogenation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: eIF4A3-IN-2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Comparison with Similar Compounds

    eIF4A3-IN-1: Another inhibitor of eIF4A3 with a different chemical structure and potency.

    eIF4A3-IN-3: A compound with similar inhibitory effects on eIF4A3 but differing in its selectivity and binding affinity.

Uniqueness of eIF4A3-IN-2: this compound is unique due to its high selectivity and noncompetitive inhibition of eIF4A3. Its specific binding to the allosteric region of eIF4A3 distinguishes it from other inhibitors that may target different sites or exhibit competitive inhibition. This unique mechanism of action makes this compound a valuable compound for studying the role of eIF4A3 in various biological processes and for developing targeted therapies .

Properties

IUPAC Name

(4-bromophenyl)-[(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKAVTNXNVPCCN-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Br2ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.